N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N'-(3-Chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a diamide derivative featuring a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a substituted aryl moiety. The compound’s structural uniqueness arises from:
- Spirocyclic ether ring: The 1,4-dioxaspiro[4.5]decane system introduces conformational rigidity and enhances metabolic stability compared to linear ethers .
- Ethanediamide backbone: The dual amide groups (C(=O)–N–C(=O)) enable hydrogen bonding and influence solubility and target interactions .
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving coupling of spirocyclic amines with acyl chlorides or activated esters under basic conditions .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-12-14(19)6-5-7-15(12)21-17(23)16(22)20-10-13-11-24-18(25-13)8-3-2-4-9-18/h5-7,13H,2-4,8-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKTCYSPUZBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C17H21ClN2O4
- Molecular Weight : 352.8 g/mol
- CAS Number : 899963-27-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The unique structure of the compound contributes to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Modulation of Pain Pathways : The compound may interact with pain receptors, providing analgesic effects comparable to standard pain relief medications.
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to the control group. The mechanism involved downregulation of inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic properties using a formalin test in rats. The compound demonstrated a notable decrease in pain scores at various dosages, indicating its potential as an alternative analgesic treatment.
Case Study 3: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound induced significant apoptosis through the activation of caspase pathways and increased ROS production. These findings suggest its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular properties of the target compound with similar derivatives:
Key Observations :
- Spiro Ring Size: The 1,4-dioxaspiro[4.5]decane system (6-membered cyclohexane fused to 5-membered dioxolane) offers greater steric bulk than 1,4-dioxaspiro[4.4]nonane .
- Substituent Effects: Chloro vs. Methoxy: Chlorine increases electronegativity and lipophilicity, while methoxy enhances electron-donating capacity . Ethanediamide vs.
Physicochemical Properties
- Solubility: Ethanediamides (e.g., ) are less soluble in polar solvents than monoamides (e.g., ) due to stronger intermolecular H-bonding.
- Stability: The spiro ring protects the ether linkage from hydrolysis, enhancing stability over non-cyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
